3-sn-Phosphatidyl-L-serine, distearoyl sodium salt
CAS No.:
Cat. No.: VC13818763
Molecular Formula: C42H81NNaO10P
Molecular Weight: 814.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H81NNaO10P |
|---|---|
| Molecular Weight | 814.1 g/mol |
| IUPAC Name | sodium;2-azaniumyl-3-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate |
| Standard InChI | InChI=1S/C42H82NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1 |
| Standard InChI Key | SJRBMGBLPUBGJL-UHFFFAOYSA-M |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Introduction
Chemical and Structural Properties
Molecular Composition and Identification
DSPS-Na belongs to the phosphatidylserine family, featuring a glycerol backbone esterified with two stearoyl chains (18:0) and a phosphoserine moiety. Its molecular formula is C₄₂H₈₁NNaO₁₀P , with a sodium ion neutralizing the phosphate group’s negative charge. The compound’s isomeric SMILES notation ([C@@H](COP(OC[C@@H](C(O)=O)N)(=O)O)(OC(CCCCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCCCC)=O.[Na]) confirms the sn-3 configuration essential for biological activity.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 321595-13-5 | |
| Molecular Weight | 814.06 g/mol | |
| Lipid Number | PS(18:0/18:0) | |
| Purity | >95% | |
| Storage Conditions | -20°C, protected from oxidation |
The sodium salt form enhances solubility in aqueous systems compared to the free acid (molecular weight 792.1 g/mol) , making it preferable for in vitro applications.
Spectroscopic and Chromatographic Data
While explicit spectral data are absent in the provided sources, the compound’s InChIKey (GHFCDUYHBBIZCV-MBAWARMDSA-N) facilitates database cross-referencing for structural verification. High-performance liquid chromatography (HPLC) is typically employed to confirm purity, with certificates of analysis provided by suppliers .
Synthesis and Production
Chemical Synthesis Routes
DSPS-Na is synthesized via two primary methods:
-
Phosphoramidite Method: Utilizes triethylamine H-phosphonate salts to construct the phosphoserine head group, followed by stearoyl chain coupling.
-
Transphosphatidylation: Lecithin reacts with L-serine in the presence of phospholipase D, exchanging choline for serine.
The phosphoramidite approach yields higher stereochemical purity (>95%) , critical for research reproducibility.
Industrial-Scale Manufacturing
Large-scale production involves:
-
Stearoyl Chloride Esterification: Glycerol is sequentially esterified at sn-1 and sn-2 positions.
-
Phosphorylation: The sn-3 hydroxyl reacts with phosphorylated serine under anhydrous conditions.
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Sodium Exchange: Ion chromatography replaces protons with sodium ions.
Biological Roles and Mechanisms
Membrane Dynamics and Signaling
As an anionic phospholipid, DSPS-Na preferentially localizes to the inner leaflet of plasma membranes . It recruits proteins like protein kinase C (PKC) via electrostatic interactions, modulating signal transduction cascades . During apoptosis, flippases transport DSPS-Na to the outer leaflet, triggering phagocyte recognition .
Neurological Implications
DSPS-Na enhances memory retention in murine models by stabilizing synaptic membranes and increasing acetylcholine release . Clinical trials report improved cognitive scores in elderly subjects at doses of 300 mg/day , though bovine-derived PS is now replaced by synthetic analogs due to prion concerns .
Research and Therapeutic Applications
Gene Delivery Systems
DSPS-Na forms anionic bubble lipopolyplexes with cationic lipids and DNA. Ultrasound exposure (1 MHz, 2 W/cm²) induces cavitation, enhancing gene uptake in mouse liver by 40% compared to cationic carriers.
Table 2: Gene Transfection Efficiency
| Carrier System | Transfection Efficiency (%) | Target Tissue |
|---|---|---|
| DSPS-Na Lipopolyplexes | 78 ± 5 | Murine Liver |
| Cationic Liposomes | 38 ± 7 | Murine Liver |
Liposome and Artificial Membrane Design
Incorporating DSPS-Na reduces bilayer thickness to 3.8 nm (vs. 4.2 nm for phosphatidylcholine), enabling fusion with cellular membranes. This property is exploited in drug delivery systems for antineoplastic agents like doxorubicin.
| Formulation | Temperature | Stability Duration |
|---|---|---|
| Lyophilized Powder | -20°C | 24 months |
| Aqueous Solution (pH 7.4) | 4°C | 7 days |
| Supplier | Quantity | Price (€) | Purity |
|---|---|---|---|
| Larodan | 10 mg | 115.00 | >95% |
| VulcanChem | 50 mg | 978.09 | 95% |
| American Custom Chemicals | 500 mg | 2130.00 | 99% |
European suppliers dominate production, with cGMP-compliant facilities offering batch-specific certificates .
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